NH-bis(m-PEG4)

Beschreibung

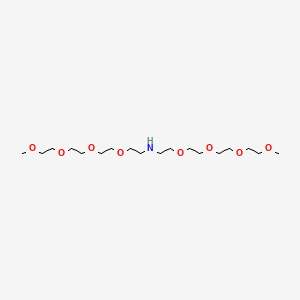

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO8/c1-20-7-9-24-15-17-26-13-11-22-5-3-19-4-6-23-12-14-27-18-16-25-10-8-21-2/h19H,3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQDRKKVZPNSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNCCOCCOCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551514 |

Source

|

| Record name | N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123852-08-4 |

Source

|

| Record name | N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Bifunctional Linker NH-bis(m-PEG4): A Technical Guide for Drug Development Professionals

Introduction: In the rapidly evolving landscape of therapeutic modalities, particularly in the realm of targeted protein degradation, the rational design of linker molecules is of paramount importance. NH-bis(m-PEG4) is a discrete polyethylene glycol (dPEG®) derivative that serves as a bifunctional, non-cleavable linker. Its structure, featuring a central secondary amine flanked by two methoxy-terminated tetraethylene glycol chains, imparts specific physicochemical properties that are highly valuable in the construction of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the structure, properties, and applications of NH-bis(m-PEG4), tailored for researchers and professionals in drug development.

Core Structure and Properties

NH-bis(m-PEG4) is characterized by a central secondary amine which provides a point of attachment, and two flexible, hydrophilic PEG arms that enhance solubility and can influence the spatial orientation of conjugated molecules. The terminal methoxy groups render the ends of the PEG chains inert, preventing unwanted cross-reactivity.

Chemical Identity

The fundamental properties of NH-bis(m-PEG4) are summarized in the table below, providing key identifiers and structural information.

| Property | Value | Citation(s) |

| IUPAC Name | di(2,5,8,11-tetraoxatridecan-13-yl)amine | [1] |

| CAS Number | 123852-08-4 | [2][3][4] |

| Molecular Formula | C₁₈H₃₉NO₈ | [2] |

| Molecular Weight | 397.51 g/mol | |

| SMILES | COCCOCCOCCOCCNCCOCCOCCOCCOC |

Physicochemical Characteristics

The physical and chemical properties of a linker are critical for its application in drug development, affecting solubility, stability, and pharmacokinetic profiles of the final conjugate.

| Property | Value | Citation(s) |

| Purity | >96% | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage | -20°C |

Visualization of the Core Structure

To fully appreciate the molecular architecture of NH-bis(m-PEG4), a 2D structural diagram is provided below. This visualization clarifies the connectivity of the atoms and the arrangement of the polyethylene glycol chains around the central amine.

Role in PROTAC Development

NH-bis(m-PEG4) is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's role is critical as its length, flexibility, and chemical nature dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which in turn affects the efficiency of protein degradation.

The central secondary amine of NH-bis(m-PEG4) can be functionalized, for example, through amide bond formation with a carboxylic acid-bearing E3 ligase ligand or target protein ligand. The PEG chains enhance the solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.

Logical Workflow: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic cycle of a PROTAC, a process enabled by linkers such as NH-bis(m-PEG4).

Experimental Protocols

The secondary amine of NH-bis(m-PEG4) is a nucleophile that can react with various electrophiles. A common application is its conjugation to a molecule containing a carboxylic acid via amide bond formation, often facilitated by coupling agents. Below is a representative protocol for such a conjugation.

Representative Protocol: Amide Coupling of NH-bis(m-PEG4) to a Carboxylic Acid

This protocol details a general procedure for the coupling of a secondary amine-containing PEG linker like NH-bis(m-PEG4) to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

-

NH-bis(m-PEG4)

-

Carboxylic acid-containing molecule (Substrate-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching reagent (e.g., hydroxylamine or DTT, if necessary)

-

Stir plate and stir bars

-

Reaction vessel

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve the Substrate-COOH (1 equivalent) in Activation Buffer. b. Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. c. Stir the mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.

-

Coupling Reaction: a. In a separate vial, dissolve NH-bis(m-PEG4) (1.1-2 equivalents) in the Reaction Buffer. b. Add the solution of NH-bis(m-PEG4) to the activated NHS-ester mixture. c. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. d. Allow the reaction to proceed at room temperature for 2 to 12 hours, or overnight. The reaction progress should be monitored by an appropriate analytical method, such as LC-MS or TLC.

-

Quenching and Purification: a. (Optional) If unreacted NHS-ester remains, the reaction can be quenched by adding an excess of an amine-containing reagent like hydroxylamine or Tris buffer. b. The final product is then purified from the reaction mixture using standard techniques such as flash column chromatography on silica gel, preparative HPLC, or dialysis, depending on the properties of the conjugate.

Note: Molar ratios and reaction times may need to be optimized for specific substrates to maximize yield and minimize side reactions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

Conclusion

NH-bis(m-PEG4) is a well-defined, versatile linker with advantageous properties for the construction of complex biomolecules. Its defined length, hydrophilicity, and bifunctional nature make it a valuable tool for researchers in drug discovery, particularly for the development of PROTACs. The provided structural data and representative protocols offer a solid foundation for the incorporation of this linker into advanced therapeutic designs. As with any bioconjugation strategy, empirical optimization of reaction conditions is crucial for success.

References

An In-depth Technical Guide to NH-bis(m-PEG4): Chemical Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH-bis(m-PEG4), a branched polyethylene glycol (PEG) derivative, is a critical linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring two methoxy-terminated tetraethylene glycol chains linked by a secondary amine, imparts desirable physicochemical properties to PROTACs, including enhanced solubility and optimized spatial orientation for ternary complex formation. This technical guide provides a comprehensive overview of the chemical properties of NH-bis(m-PEG4), a detailed, plausible experimental protocol for its synthesis, and its application in the context of PROTAC-mediated protein degradation.

Chemical Properties of NH-bis(m-PEG4)

NH-bis(m-PEG4) is a well-defined, branched PEG linker. Its chemical and physical properties are summarized in the table below, providing essential data for its use in chemical synthesis and bioconjugation.

| Property | Value | References |

| IUPAC Name | 1,1'-(azanediyl)bis(13-methoxy-2,5,8,11-tetraoxatridecane) | N/A |

| CAS Number | 123852-08-4 | N/A |

| Molecular Formula | C18H39NO8 | N/A |

| Molecular Weight | 397.51 g/mol | N/A |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM) | N/A |

| SMILES | COCCOCCOCCOCCNCCOCCOCCOCCOC | N/A |

Synthesis of NH-bis(m-PEG4)

While specific proprietary synthesis methods may exist, a plausible and established chemical route for the synthesis of NH-bis(m-PEG4) involves the reaction of an activated mPEG4 derivative with ammonia. A detailed experimental protocol based on this approach is provided below. This protocol is derived from general methods for the synthesis of PEG amines and should be optimized for specific laboratory conditions.

Materials and Reagents

-

m-PEG4-OH (methoxy-tetraethylene glycol)

-

Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (solution in methanol or anhydrous ammonia gas)

-

Sodium sulfate (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Experimental Protocol

Step 1: Activation of m-PEG4-OH

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve m-PEG4-OH (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution dropwise while stirring.

-

Activation: Slowly add methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude m-PEG4-mesylate (m-PEG4-OMs) or m-PEG4-tosylate (m-PEG4-OTs) as an oil.

-

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Amination of Activated m-PEG4

-

Reaction Setup: In a sealed pressure vessel, dissolve the purified m-PEG4-OMs or m-PEG4-OTs (1.0 eq) in a solution of ammonia in methanol (e.g., 7N) or introduce anhydrous ammonia gas into a solution of the activated PEG in a suitable solvent like THF. Caution: Reactions with ammonia should be carried out in a well-ventilated fume hood.

-

Reaction Conditions: Heat the sealed vessel to a temperature between 60-80 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully vent the pressure.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the solution to obtain the crude NH-bis(m-PEG4).

-

Purify the product by column chromatography on silica gel or by preparative HPLC to yield the final pure product.

-

Application in PROTACs: Mechanism and Experimental Workflow

NH-bis(m-PEG4) serves as a branched linker in PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The following diagram illustrates this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC involve a series of well-defined experimental steps, from initial design and synthesis to cellular and in vivo testing. The following diagram outlines a typical workflow.

Caption: Experimental workflow for PROTAC development.

Conclusion

NH-bis(m-PEG4) is a valuable chemical tool for the construction of effective PROTACs. Its well-defined structure and advantageous chemical properties facilitate the synthesis of potent and selective protein degraders. The provided synthesis protocol offers a practical guide for researchers, while the illustrated signaling pathway and experimental workflow provide a clear conceptual framework for the application of NH-bis(m-PEG4) in the rapidly advancing field of targeted protein degradation. As research in this area continues to expand, the demand for well-characterized and versatile linkers like NH-bis(m-PEG4) is expected to grow, further driving innovation in drug discovery and development.

The Strategic Role of PEGylation in PROTAC Design: An In-depth Guide to NH-bis(m-PEG4) and Related Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) for targeted protein elimination.[1][2] A PROTAC molecule is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two.[2]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing ternary complex formation, physicochemical properties, and ultimately, the potency and efficacy of the degrader.[1][2] Among the various linker classes, those based on Polyethylene Glycol (PEG) have become a cornerstone of modern PROTAC design, offering distinct advantages in solubility, permeability, and synthetic tractability. This guide focuses on the role of PEG-based linkers, with a specific look at moieties like NH-bis(m-PEG4), a building block used in the synthesis of PROTACs.

The PROTAC Mechanism of Action

PROTACs function catalytically to induce the ubiquitination and subsequent degradation of a target protein. The process involves several key steps orchestrated by the PROTAC molecule.

The Role of PEG Linkers in Optimizing PROTAC Performance

The choice of linker chemistry is a critical optimization step in PROTAC development. While simple alkyl chains are synthetically accessible, they are often hydrophobic, which can negatively impact the solubility and pharmacokinetic properties of the resulting PROTAC. PEG-based linkers, such as those derived from NH-bis(m-PEG4), have emerged as a widely used alternative due to their distinct physicochemical properties.

Key Advantages of PEG Linkers:

-

Enhanced Solubility: PEG chains are inherently hydrophilic, which significantly improves the aqueous solubility of PROTAC molecules. This is a crucial feature, as many PROTACs are large molecules that often fall outside of Lipinski's "rule of five" and can be prone to poor solubility.

-

Improved Cell Permeability: By balancing the overall lipophilicity, PEG linkers can improve cell permeability, a critical factor for targeting intracellular proteins. The flexible nature of PEG chains may also allow the PROTAC to adopt conformations that shield polar atoms, further aiding membrane transit.

-

Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for the precise tuning of linker length by adding or removing ethylene glycol units. This is vital because the distance between the POI and the E3 ligase is a key determinant of ternary complex stability and degradation efficacy. A linker that is too short may cause steric hindrance, while one that is too long can lead to an unproductive ternary complex.

-

Favorable Pharmacokinetics: The hydrophilicity imparted by PEG linkers can lead to improved pharmacokinetic (PK) profiles, including better oral absorption.

Quantitative Data Presentation: Linker Impact on PROTAC Efficacy

The impact of the linker is not merely theoretical; it is demonstrably reflected in the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs. The following tables summarize data from comparative studies on PROTACs targeting the same protein but with different linker compositions, illustrating these effects.

Table 1: Impact of Linker Length and Composition on TBK1 Degradation

| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 12 - 29 | Submicromolar | - | |

| Alkyl/Ether | 21 | 3 | 96 | |

| Alkyl/Ether | 29 | 292 | 76 |

This data highlights that a minimum linker length is required to induce degradation, with potency decreasing when the linker becomes excessively long.

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |

| PEG | 12 | Effective | |

| PEG | 16 | More Potent |

This study demonstrates that for a given POI-E3 ligase pair, there is an optimal PEG linker length that maximizes degradation efficacy.

Table 3: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs

| PROTAC | E3 Ligase Recruited | Linker Type (General) | Cell Line | DC₅₀ | Dₘₐₓ |

| ARV-771 | VHL | PEG-based | CRPC | < 5 nM | Not Reported |

| MZ1 | VHL | PEG-based | H661 | 8 nM | Complete at 100 nM |

| ARV-825 | CRBN | PEG-based | NAMALWA | 1 nM | Not Reported |

This table showcases the high potency achieved by several BRD4-targeting PROTACs that utilize PEG-based linkers.

Experimental Protocols: Key Assays for PROTAC Evaluation

The successful development of a PROTAC requires rigorous experimental validation. Below are detailed methodologies for essential assays used to characterize PROTAC performance.

Experimental Workflow Overview

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC₅₀ and Dₘₐₓ values.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time (e.g., 16-24 hours) at 37°C.

-

-

Cell Lysis:

-

Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.

-

NanoBRET™ Live-Cell Target Engagement Assay

Objective: To measure the binding of a PROTAC to its target protein within living cells, providing a quantitative measure of target engagement.

Methodology:

-

Cell Preparation and Transfection:

-

Use a suitable cell line, such as HEK293T.

-

Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (the energy donor) and a HaloTag®-fused E3 ligase (if studying ternary complex formation). For simple target engagement, only the POI-NanoLuc® fusion is required.

-

Plate the transfected cells in a white, 96-well assay plate and incubate for 18-24 hours.

-

-

Assay Execution:

-

Prepare a serial dilution of the test PROTAC in Opti-MEM® medium.

-

Prepare the NanoBRET® Tracer working solution (a fluorescent ligand that binds to the POI) and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

-

Add the test PROTAC dilutions to the assay wells.

-

Immediately add the Tracer/Inhibitor solution to the wells.

-

-

Signal Detection and Analysis:

-

Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.

-

Prepare the NanoBRET® Nano-Glo® Substrate.

-

Add the substrate to all wells.

-

Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).

-

Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission).

-

The test PROTAC will compete with the tracer for binding to the POI-NanoLuc® fusion, resulting in a dose-dependent decrease in the BRET signal.

-

Plot the BRET ratio against the PROTAC concentration to determine the IC₅₀ value, which reflects the target engagement potency in live cells.

-

Conclusion: The Linker as a Strategic Design Element

The linker is a pivotal component in PROTAC design, directly influencing the molecule's therapeutic potential. The use of PEG-based linkers, including building blocks like NH-bis(m-PEG4), offers a powerful strategy to overcome common challenges in PROTAC development, such as poor solubility and unfavorable pharmacokinetics. By providing hydrophilicity, biocompatibility, and tunable flexibility, PEG linkers enable the fine-tuning of PROTAC properties to achieve optimal ternary complex formation and potent, selective protein degradation. The quantitative data and detailed protocols provided in this guide underscore the necessity of a rational and empirical approach to linker design. By systematically evaluating linker composition and length through rigorous experimental workflows, researchers can unlock the full potential of targeted protein degradation and accelerate the development of next-generation therapeutics.

References

The Role of NH-bis(m-PEG4) in Targeted Protein Degradation: A Technical Overview

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of every PROTAC is a linker, a critical component that connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This technical guide focuses on the mechanism of action of a specific polyethylene glycol (PEG)-based linker, NH-bis(m-PEG4), in the context of PROTAC-mediated protein degradation.

Core Mechanism of Action: Orchestrating the "Kiss of Death"

NH-bis(m-PEG4) functions as a flexible linker within a PROTAC molecule, playing a crucial role in the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This ternary complex is the cornerstone of PROTAC activity, bringing the E3 ligase in close proximity to the target protein, thereby facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target protein's surface. This polyubiquitination acts as a molecular "tag," marking the target protein for recognition and subsequent degradation by the 26S proteasome.

The PEG4 unit of the linker imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The length and flexibility of the PEG chain are critical parameters that dictate the geometry of the ternary complex. An optimal linker length and conformation are necessary to allow for favorable protein-protein interactions between the E3 ligase and the target protein, a phenomenon known as cooperativity, which can significantly enhance the stability of the ternary complex and the efficiency of ubiquitination.

Figure 1: The signaling pathway of PROTAC-mediated protein degradation. The NH-bis(m-PEG4) linker within the PROTAC facilitates the formation of a ternary complex, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.

Quantitative Analysis of PROTAC Performance

While specific quantitative data for a PROTAC molecule explicitly containing the NH-bis(m-PEG4) linker is not available in the public domain, the evaluation of such a molecule would involve a series of standardized assays to determine its potency and efficacy. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Parameter | Description | Typical Assay |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, ELISA, Flow Cytometry, Mass Spectrometry |

| Dmax | The maximum percentage of target protein degradation achieved at a given concentration. | Western Blot, ELISA, Flow Cytometry, Mass Spectrometry |

| Kd (binary) | Binding affinity of the PROTAC for the target protein and the E3 ligase individually. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |

| α (Cooperativity) | A measure of the enhancement of binding affinity in the ternary complex compared to the binary interactions. | ITC, SPR, BLI |

Key Experimental Protocols

The development and characterization of a PROTAC utilizing the NH-bis(m-PEG4) linker would necessitate a suite of biochemical and cellular assays. Below are detailed methodologies for the pivotal experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts for all samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A housekeeping protein (e.g., GAPDH, β-actin) should also be probed as a loading control.

-

Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Figure 2: A simplified workflow for a Western Blotting experiment to assess protein degradation.

Ternary Complex Formation Assay (e.g., using TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect and quantify the formation of the ternary complex in vitro.

Protocol:

-

Reagents: Recombinant purified target protein (e.g., His-tagged), recombinant purified E3 ligase complex (e.g., GST-tagged), and the PROTAC with the NH-bis(m-PEG4) linker. TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) antibodies.

-

Assay Setup: In a microplate, add a fixed concentration of the target protein and the E3 ligase.

-

PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

-

Antibody Addition: Add the donor and acceptor antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation and antibody binding.

-

Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., for the donor and the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms, and then decreases at higher concentrations due to the "hook effect" where binary complexes predominate.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Protocol:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours). The proteasome inhibitor prevents the degradation of the ubiquitinated target protein, allowing it to accumulate.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose beads.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution and Western Blotting: Elute the immunoprecipitated protein and analyze it by Western blotting.

-

Detection: Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.

Figure 3: The logical relationship between the components of a PROTAC and the resulting biological outcome. The linker is a key determinant of ternary complex formation and subsequent protein degradation.

Conclusion

The NH-bis(m-PEG4) linker represents a class of flexible, hydrophilic linkers that are integral to the design of effective PROTACs. Its primary mechanism of action is to spatially and temporally orchestrate the formation of a productive ternary complex, thereby hijacking the cellular machinery for targeted protein degradation. While the rational design of PROTACs, including the choice of linker, is still an evolving field, the principles and experimental approaches outlined in this guide provide a robust framework for the evaluation of PROTACs incorporating the NH-bis(m-PEG4) linker and for advancing the development of this promising therapeutic modality.

The Role of PEG Linkers in Targeted Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the landscape of medicine, particularly in oncology. By selectively delivering potent therapeutic agents to diseased cells, these treatments aim to maximize efficacy while minimizing off-target toxicity. A critical component in the design of many targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is the linker that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a versatile and widely utilized tool. This technical guide provides an in-depth exploration of the core principles of PEG linkers in targeted therapy, focusing on their structure, function, and impact on therapeutic performance.

Introduction to PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1] In the context of targeted therapy, PEG chains are used as flexible spacers to connect a targeting ligand (e.g., a monoclonal antibody) to a therapeutic payload (e.g., a cytotoxic drug). This process, known as PEGylation, imparts several desirable physicochemical and pharmacological properties to the conjugate.[2]

The fundamental structure of a PEG linker can be varied in terms of its length (number of ethylene glycol units), architecture (linear or branched), and the reactive functional groups at its termini, which allow for conjugation to the targeting and payload molecules.[3] These variations provide a modular approach to fine-tune the properties of the final therapeutic agent.

Core Functions and Advantages of PEGylation

The incorporation of PEG linkers into targeted therapies offers a multitude of benefits that can significantly enhance their therapeutic index.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces its renal clearance and prolongs its plasma half-life.[4][5] This extended circulation time allows for greater accumulation of the therapeutic agent in the target tissue, such as a tumor.

-

Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic and prone to aggregation. The hydrophilic nature of PEG linkers improves the overall solubility of the conjugate, preventing aggregation and improving its stability in physiological environments. This enables the use of higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties.

-

Reduced Immunogenicity: The PEG chain can sterically shield the payload and portions of the targeting molecule from the immune system, potentially reducing the immunogenicity of the conjugate.

-

Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing damage to healthy tissues.

Types of PEG Linkers

PEG linkers can be broadly categorized based on their structure and release mechanisms.

Linear vs. Branched PEG Linkers

-

Linear PEGs: These are the most common type of PEG linker, consisting of a single, straight chain of ethylene glycol units.

-

Branched or Multi-arm PEGs: These linkers have multiple PEG chains radiating from a central core. This architecture allows for the attachment of a higher number of payload molecules per targeting moiety, which can be advantageous for enhancing potency.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is critical as it dictates the mechanism of payload release.

-

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload upon reaching the target site. The cleavage mechanism is typically triggered by the unique microenvironment of the target cell, such as:

-

Acid-sensitivity: Hydrolyzed in the low pH environment of endosomes and lysosomes.

-

Enzyme-sensitivity: Cleaved by specific enzymes, like cathepsins, that are overexpressed in tumor cells.

-

Reductive cleavage: Disulfide bonds that are cleaved in the reducing intracellular environment.

-

-

Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the targeting moiety (e.g., the antibody) within the lysosome. This approach often results in greater stability in circulation and may reduce off-target toxicity.

Quantitative Impact of PEG Linker Properties

The length of the PEG linker is a critical parameter that can be optimized to fine-tune the performance of a targeted therapeutic. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

| Cell Line | Targeting Moiety | Payload | PEG Linker Length | IC50 (nM) | Reference |

| NCI-N87 (HER2+) | Affibody | MMAE | No PEG | 21.4 | |

| NCI-N87 (HER2+) | Affibody | MMAE | 4 kDa PEG | 96.3 | |

| NCI-N87 (HER2+) | Affibody | MMAE | 10 kDa PEG | 470.8 | |

| CD30+ Lymphoma | Anti-CD30 | MMAE | PEG2 | ~0.1 | |

| CD30+ Lymphoma | Anti-CD30 | MMAE | PEG4 | ~0.1 | |

| CD30+ Lymphoma | Anti-CD30 | MMAE | PEG8 | ~0.1 | |

| CD30+ Lymphoma | Anti-CD30 | MMAE | PEG12 | ~0.1 | |

| CD30+ Lymphoma | Anti-CD30 | MMAE | PEG24 | ~0.1 |

Note: IC50 values can be highly dependent on the specific cell line, payload, and experimental conditions.

Table 2: Impact of PEG Linker Length on Pharmacokinetics

| Conjugate | PEG Linker Length | Plasma Half-life | Reference |

| Affibody-MMAE | No PEG | 19.6 min | |

| Affibody-MMAE | 4 kDa PEG | 49.2 min | |

| Affibody-MMAE | 10 kDa PEG | 219.0 min | |

| Anti-CD30 ADC | PEG2 | Slower clearance than non-PEGylated | |

| Anti-CD30 ADC | PEG4 | Slower clearance than PEG2 | |

| Anti-CD30 ADC | PEG8 | Optimal slower clearance | |

| Anti-CD30 ADC | PEG12 | Similar clearance to PEG8 | |

| Anti-CD30 ADC | PEG24 | Similar clearance to PEG8 |

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

| Tumor Model | ADC | PEG Linker Length | Tumor Growth Inhibition (%) | Reference |

| L540cy Xenograft | Anti-CD30-MMAE | Non-PEGylated | 11 | |

| L540cy Xenograft | Anti-CD30-MMAE | PEG2 | 35-45 | |

| L540cy Xenograft | Anti-CD30-MMAE | PEG4 | 35-45 | |

| L540cy Xenograft | Anti-CD30-MMAE | PEG8 | 75-85 | |

| L540cy Xenograft | Anti-CD30-MMAE | PEG12 | 75-85 | |

| L540cy Xenograft | Anti-CD30-MMAE | PEG24 | 75-85 |

Signaling Pathways Targeted by Payloads Delivered via PEG Linkers

The ultimate goal of a targeted therapeutic is to deliver a payload that can effectively kill the target cell. These payloads often act by disrupting critical cellular processes. The diagrams below illustrate the signaling pathways affected by two common classes of cytotoxic payloads used in ADCs.

Tubulin inhibitors, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Topoisomerase inhibitors, such as camptothecin derivatives, interfere with the function of topoisomerase I, an enzyme that relieves torsional stress in DNA during replication. The inhibitor traps the enzyme-DNA complex in a "cleavable complex" state, leading to DNA strand breaks and ultimately apoptosis.

Experimental Protocols

The development and evaluation of targeted therapies with PEG linkers involve a series of well-defined experimental procedures.

Synthesis and Purification of PEGylated ADCs

Objective: To conjugate a cytotoxic payload to a monoclonal antibody via a PEG linker and purify the resulting ADC.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS).

-

Reducing agent (e.g., TCEP) for cysteine conjugation.

-

PEGylated linker-payload construct with a reactive group (e.g., maleimide).

-

Size-Exclusion Chromatography (SEC) system.

Protocol:

-

Antibody Reduction (for cysteine conjugation):

-

Incubate the monoclonal antibody with a controlled molar excess of a reducing agent like TCEP to partially reduce interchain disulfide bonds, exposing free sulfhydryl groups.

-

-

Drug-Linker Preparation:

-

Synthesize the PEG linker of the desired length and functionalize it with a reactive group for antibody conjugation and another for payload attachment.

-

-

Conjugation:

-

Add the activated drug-linker construct to the reduced antibody solution.

-

Incubate the reaction mixture to allow for covalent bond formation between the linker and the antibody's free sulfhydryl groups.

-

-

Purification:

-

Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove unconjugated drug-linkers, excess reagents, and aggregated species.

-

Characterization: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Method: UV/Vis Spectroscopy

Protocol:

-

Determine Extinction Coefficients: Experimentally measure the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm and the free drug (ε_Drug) at its wavelength of maximum absorbance (λ_max). Also, determine the extinction coefficient of the drug at 280 nm.

-

Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).

-

Calculate Concentrations: Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the antibody and the conjugated drug in the ADC sample.

-

Calculate DAR: The DAR is the molar ratio of the drug to the antibody.

Other Methods: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) can also be used for more detailed DAR analysis, including the distribution of different drug-loaded species.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the PEGylated ADC in killing target cancer cells.

Method: MTT Assay

Protocol:

-

Cell Seeding: Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture media and add them to the cells.

-

Incubation: Incubate the cells with the ADC for a specified period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Pharmacokinetic Study

Objective: To evaluate the clearance and half-life of the PEGylated ADC in an animal model.

Protocol:

-

Animal Model: Use a suitable animal model, such as female BALB/c mice.

-

ADC Administration: Administer a single intravenous dose of the ADC to the mice.

-

Blood Sampling: Collect blood samples at various time points post-injection.

-

Sample Analysis: Process the blood samples to obtain plasma and quantify the concentration of the ADC at each time point using a suitable analytical method (e.g., ELISA).

-

Data Analysis: Plot the plasma concentration of the ADC versus time and use pharmacokinetic modeling software to calculate parameters such as half-life, clearance, and area under the curve (AUC).

Experimental and Logical Workflows

The development of a targeted therapeutic with a PEG linker follows a logical progression from design and synthesis to preclinical evaluation.

This workflow illustrates the iterative process of designing, synthesizing, characterizing, and evaluating PEGylated ADCs. The data obtained from each stage informs the subsequent steps, with the ultimate goal of identifying a lead candidate with an optimal therapeutic window for further development.

Conclusion

PEG linkers are a cornerstone of modern targeted therapy design, offering a powerful and versatile tool to enhance the therapeutic properties of complex biologics like ADCs and PROTACs. By carefully selecting the length, architecture, and cleavability of the PEG linker, researchers can rationally design and optimize novel therapeutics with improved pharmacokinetics, enhanced stability, and a wider therapeutic index. The systematic evaluation of these parameters, guided by the experimental protocols and workflows outlined in this guide, is essential for the successful development of the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. benchchem.com [benchchem.com]

- 5. mechanism-of-action-of-eukaryotic-topoisomerase-ii-and-drugs-targeted-to-the-enzyme - Ask this paper | Bohrium [bohrium.com]

NH-bis(m-PEG4) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NH-bis(m-PEG4), a bifunctional polyethylene glycol (PEG) linker, focusing on its chemical properties, and critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes key specifications, a summary of its application in PROTAC technology, a generalized experimental workflow for PROTAC synthesis, and a visualization of the PROTAC-mediated protein degradation pathway.

Core Compound Specifications

NH-bis(m-PEG4) is a hydrophilic, flexible linker commonly employed in the synthesis of heterobifunctional molecules, particularly PROTACs. Its PEG nature enhances the solubility and pharmacokinetic properties of the resulting conjugate.

| Property | Value | Reference |

| CAS Number | 123852-08-4 | [1][2] |

| Molecular Weight | 397.5 g/mol | [2] |

| Molecular Formula | C₁₈H₃₉NO₈ | [2] |

| Appearance | Liquid | |

| Purity | Typically >95% | |

| Synonyms | 1-Amino-11-methoxy-3,6,9-trioxaundecan-1-ol |

Application in PROTAC Technology

NH-bis(m-PEG4) serves as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[1] The optimal length and flexibility of the PEG4 chain are crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent protein degradation.

The general mechanism of a PROTAC utilizing a linker like NH-bis(m-PEG4) is as follows:

-

The PROTAC molecule enters the cell.

-

The two ends of the PROTAC bind simultaneously to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

-

This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein.

-

The polyubiquitinated target protein is then recognized and degraded by the proteasome.

-

The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.

Generalized Experimental Protocol for PROTAC Synthesis

While a specific protocol for a PROTAC using NH-bis(m-PEG4) is not publicly available in extensive detail, a generalized synthetic workflow can be outlined based on standard bioconjugation techniques. This process typically involves the sequential attachment of the target-binding ligand and the E3 ligase ligand to the NH-bis(m-PEG4) linker.

Materials:

-

NH-bis(m-PEG4)

-

Target Protein Ligand (with a reactive functional group, e.g., carboxylic acid, halogen)

-

E3 Ligase Ligand (with a compatible reactive functional group)

-

Appropriate solvents (e.g., DMF, DMSO)

-

Coupling reagents (e.g., HATU, HOBt) or catalysts for cross-coupling reactions

-

Bases (e.g., DIPEA, triethylamine)

-

Purification supplies (e.g., HPLC system, silica gel)

Procedure:

-

Activation of Ligand 1: The first ligand (either the warhead or the E3 ligase ligand) is activated for coupling. For instance, a carboxylic acid can be activated using a coupling reagent like HATU in the presence of a base.

-

First Coupling Reaction: The activated Ligand 1 is reacted with one of the functional groups of NH-bis(m-PEG4) (e.g., the primary amine). The reaction is monitored by an appropriate analytical technique like LC-MS.

-

Purification: The resulting intermediate (Ligand 1-Linker) is purified from the reaction mixture, typically using reverse-phase HPLC.

-

Activation of Ligand 2: The second ligand is prepared for conjugation.

-

Second Coupling Reaction: The purified Ligand 1-Linker intermediate is reacted with the activated Ligand 2 to form the final PROTAC molecule.

-

Final Purification and Characterization: The final PROTAC is purified by HPLC and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the signaling pathway of PROTAC-induced protein degradation.

Caption: Workflow of PROTAC-induced protein degradation.

Conclusion

NH-bis(m-PEG4) is a valuable chemical tool for the construction of PROTACs, offering favorable physicochemical properties that can enhance the biological activity and druggability of these novel therapeutic agents. The provided generalized protocol and pathway diagram serve as a foundational guide for researchers entering the field of targeted protein degradation. Further optimization of the linker length and composition is a key aspect of developing potent and selective PROTACs.

References

An In-depth Technical Guide to the Solubility and Stability of NH-bis(m-PEG4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of NH-bis(m-PEG4), a branched, monodisperse polyethylene glycol (PEG) linker. Due to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, understanding its physicochemical properties is critical for its effective application in drug development and research. This document summarizes available data, provides detailed experimental protocols for its characterization, and outlines potential degradation pathways.

Core Properties of NH-bis(m-PEG4)

NH-bis(m-PEG4) is a PEG building block featuring a central secondary amine functional group, making it reactive with carboxylic acids, activated NHS esters, and carbonyls.[1][2]

| Property | Value | Reference |

| Chemical Name | Di(2,5,8,11-tetraoxatridecan-13-yl)amine | [3] |

| Molecular Formula | C18H39NO8 | [2] |

| Molecular Weight | 397.51 g/mol | [2] |

| CAS Number | 123852-08-4 | |

| Purity | Typically >96% or >98% |

Solubility Profile

Currently, detailed quantitative solubility data for NH-bis(m-PEG4) in various solvents is not extensively published in peer-reviewed literature. However, supplier information and the general properties of PEG linkers provide a qualitative understanding of its solubility. The hydrophilic nature of the PEG chains imparts good aqueous solubility.

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Soluble |

Low molecular weight PEGs can also be dissolved in solvents such as chloroform, tetrahydrofuran (THF), and methanol, though dissolution may be slow at room temperature and can be aided by gentle heating.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like NH-bis(m-PEG4) is the shake-flask method, followed by a suitable analytical quantification technique.

Objective: To determine the saturation solubility of NH-bis(m-PEG4) in a given solvent.

Materials:

-

NH-bis(m-PEG4)

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of NH-bis(m-PEG4) to a known volume of the selected solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. A Charged Aerosol Detector (CAD) is particularly suitable for quantifying PEG compounds as it does not require a chromophore.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Stability Profile

The stability of NH-bis(m-PEG4) is a critical parameter, especially concerning its storage and use in aqueous buffers for bioconjugation reactions. The primary degradation pathways for PEG-containing molecules are hydrolysis of ester linkages and oxidation of the ether backbone. Since NH-bis(m-PEG4) lacks ester groups, it is expected to be relatively stable against hydrolysis. However, the polyether chain can be susceptible to oxidation, and the secondary amine could undergo reactions under certain conditions.

Storage Conditions: For long-term stability, NH-bis(m-PEG4) should be stored at -20°C.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To evaluate the stability of NH-bis(m-PEG4) under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

NH-bis(m-PEG4) solution at a known concentration (e.g., 1 mg/mL)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress

-

Hydrogen peroxide (H2O2) for oxidative stress

-

Temperature-controlled incubator/oven

-

Photostability chamber

-

HPLC with a stability-indicating method (e.g., HPLC-CAD or HPLC-MS)

Procedure:

-

Preparation of Stressed Samples:

-

Acidic Hydrolysis: Adjust the pH of the sample solution to ~1-2 with HCl.

-

Basic Hydrolysis: Adjust the pH of the sample solution to ~12-13 with NaOH.

-

Oxidative Degradation: Add a low concentration of H2O2 (e.g., 3%) to the sample solution.

-

Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.

-

-

Incubation: Incubate the stressed samples for a defined period. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without complete degradation of the parent compound.

-

Sample Analysis: At specified time points, withdraw aliquots of the samples. If necessary, neutralize the acidic and basic samples. Analyze the samples using a developed stability-indicating HPLC method. An HPLC-MS method is particularly useful for identifying the mass of potential degradation products.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the intact NH-bis(m-PEG4).

-

Observe the formation of new peaks corresponding to degradation products.

-

Characterize the degradation products using high-resolution mass spectrometry (HRMS) and potentially NMR.

-

A suitable stability-indicating HPLC method for a related PEGylated phospholipid (DMPE-PEG 2000) utilized a C18 column with a gradient of water/methanol with 0.1% trifluoroacetic acid. A similar approach could be a starting point for method development for NH-bis(m-PEG4).

Potential Degradation Pathways

While specific degradation products for NH-bis(m-PEG4) have not been reported, based on the chemistry of PEG and amines, the following pathways are plausible under forced degradation conditions:

-

Oxidation: The ether linkages in the PEG chains can undergo oxidation, especially in the presence of trace metal ions, leading to chain cleavage and the formation of aldehydes, ketones, and carboxylic acids.

-

Secondary Amine Reactions: The central secondary amine could be susceptible to oxidation or other reactions, although it is generally more stable than a primary amine.

Further studies employing techniques like high-resolution mass spectrometry are necessary to elucidate the exact structures of any degradation products formed under specific stress conditions.

Summary and Recommendations

NH-bis(m-PEG4) is a valuable PEG linker with good solubility in a range of aqueous and organic solvents, facilitating its use in bioconjugation and the synthesis of PROTACs. For optimal stability, it should be stored at -20°C. While robust, its stability in solution, particularly under non-neutral pH or in the presence of oxidizing agents, should be experimentally verified for specific applications. The provided experimental protocols, adapted from methodologies for similar PEGylated compounds, offer a framework for researchers to thoroughly characterize the solubility and stability of NH-bis(m-PEG4) to ensure its effective and reliable use in drug development.

References

An In-depth Technical Guide to Bifunctional Linkers for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3] While the two ligands provide specificity for the target protein and the E3 ligase, the linker is far from a passive spacer. It plays a critical and active role in dictating the overall efficacy, selectivity, and drug-like properties of the PROTAC molecule.[4]

The linker's length, composition, rigidity, and attachment points all significantly influence the formation and stability of the key ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. The formation of a productive ternary complex is an absolute prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome. An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.

This technical guide provides a comprehensive overview of the core principles of bifunctional linkers for PROTACs, including their classification, impact on PROTAC performance, and strategies for their design and synthesis. It also includes detailed experimental protocols for the evaluation of PROTAC efficacy.

Classification of PROTAC Linkers

PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and "smart" or functional linkers.

1. Flexible Linkers: These are the most commonly used linkers in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length and composition can be varied.

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC. Approximately 30% of linkers in published degrader structures are solely composed of alkyl chains.

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains and are incorporated in approximately 55% of reported PROTACs. The introduction of PEG motifs can improve the solubility and cell permeability of the PROTAC molecule.

2. Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.

-

Cyclic Moieties: Piperazine and piperidine rings are often used to enhance rigidity, which can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. These structures can also improve metabolic stability.

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction. The resulting triazole ring is also metabolically stable.

3. "Smart" or Functional Linkers: These advanced linkers are designed to respond to specific stimuli, offering greater control over PROTAC activity.

-

Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation upon exposure to light of a specific wavelength. This allows for spatiotemporal control of PROTAC activity.

-

Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.

Impact of Linker Properties on PROTAC Performance

The chemical and physical properties of the linker have a profound impact on the biological activity and therapeutic potential of a PROTAC.

Linker Length

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.

-

Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

-

Too long: An excessively long linker may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer. It can also lead to increased flexibility, which may be entropically unfavorable for stable ternary complex formation.

-

Optimal Length: There is typically an optimal linker length that maximizes the stability of the ternary complex and, consequently, the degradation efficacy. For example, in the case of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker was found to be optimal. For tank-binding kinase 1 (TBK1), linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being the most potent.

Linker Composition

The elemental composition of the linker influences key physicochemical properties of the PROTAC.

-

Solubility: The incorporation of polar groups, such as ethers in PEG linkers or nitrogen-containing heterocycles like piperazine, can enhance the aqueous solubility of the PROTAC.

-

Cell Permeability: The overall lipophilicity of the PROTAC, which is influenced by the linker, affects its ability to cross the cell membrane. A balance between hydrophilicity and lipophilicity is crucial for optimal cell permeability.

-

Metabolic Stability: The linker can be susceptible to metabolic degradation. Replacing metabolically labile groups or incorporating more rigid structures can improve the metabolic stability and in vivo half-life of the PROTAC.

Data Presentation: Quantitative Impact of Linker Properties

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 12 - 29 | Submicromolar | - | ||

| Alkyl/Ether | 21 | 3 | 96 | ||

| Alkyl/Ether | 29 | 292 | 76 | ||

| ERα | PEG | 12 | Effective | - | |

| PEG | 16 | More Potent | - | ||

| BTK | PEG | - | 1-40 (in Ramos cells) | - | |

| BET (BRD4) | PEG | 0 | < 0.5 µM | - | |

| PEG | 1-2 units | > 5 µM | - | ||

| PEG | 4-5 units | < 0.5 µM | - |

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy.

| Target Protein | Linker Type | Observation | Reference |

| Androgen Receptor (AR) | Flexible (PEG) vs. Rigid (Disubstituted phenyl) | The rigid linker did not exhibit AR degradation at 3 µM, while the flexible PEG-based PROTAC did. | |

| Cereblon (CRBN) | Alkyl vs. PEG | A nine-atom alkyl chain induced a concentration-dependent decrease in CRBN levels, while a three-unit PEG linker resulted in weak degradation. |

Table 2: Impact of Linker Composition on PROTAC Degradation Efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of PROTACs.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a general method for the synthesis of a PROTAC library using a copper-catalyzed click reaction.

Materials:

-

Warhead molecule with a terminal alkyne or azide functionality

-

E3 ligase ligand with a complementary terminal azide or alkyne functionality

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Dimethyl sulfoxide (DMSO) or a mixture of t-butanol and water

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

Warhead-alkyne/azide: 10 mM in DMSO.

-

E3 ligase ligand-azide/alkyne: 10 mM in DMSO.

-

CuSO4: 100 mM in deionized water.

-

Sodium ascorbate: 1 M in deionized water (prepare fresh).

-

THPTA or TBTA: 100 mM in DMSO/water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the warhead solution (1 equivalent).

-

Add the E3 ligase ligand solution (1-1.2 equivalents).

-

Add the copper ligand (THPTA or TBTA) solution (0.1-0.5 equivalents).

-

Add the CuSO4 solution (0.1 equivalents).

-

Vortex the mixture briefly.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution (1-2 equivalents).

-

Vortex the mixture thoroughly.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with DMSO.

-

Purify the PROTAC product by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

-

Characterization:

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

-

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Phosphate-buffered saline (PBS)

-

PROTAC of interest dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Cell Viability Assay (MTS Assay)

This protocol describes how to assess the cytotoxicity of a PROTAC using an MTS assay.

Materials:

-

Cells and cell culture medium

-

96-well plates

-

PROTAC of interest dissolved in DMSO

-

MTS reagent

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. Allow cells to adhere overnight.

-

-

PROTAC Treatment:

-

Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

MTS Assay:

-

Following the treatment period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other wells.

-

Calculate the percentage of cell viability for each treatment by normalizing to the vehicle-treated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a general framework for analyzing the formation and kinetics of the ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5, NTA)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl2 for His-tag capture)

-

Purified E3 ligase (e.g., VHL complex)

-

Purified POI

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of E3 Ligase:

-

Immobilize the purified E3 ligase onto the sensor chip surface according to the manufacturer's instructions for the chosen coupling chemistry.